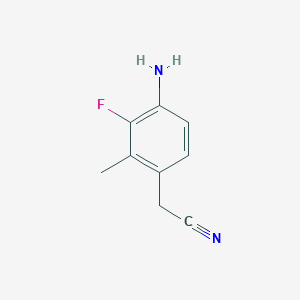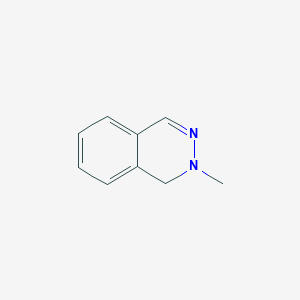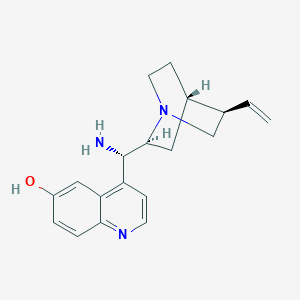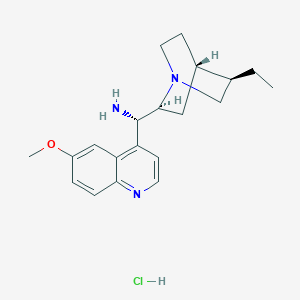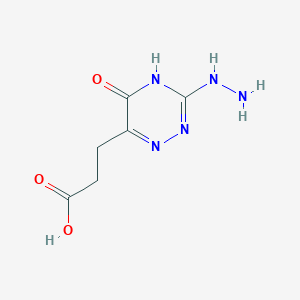
3-(3-Hydrazinyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) is a heterocyclic compound with the molecular formula C6H9N5O3 and a molecular weight of 199.17 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) typically involves the assembly of the triazine ring from triazole-containing starting materials or the construction of a triazole ring from triazine-containing compounds . The reaction conditions often include the use of hydrazine derivatives and appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic molecules.
Biology: Investigated for its potential biological activities, such as antiviral and antidiabetic properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and oxo groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds are aza analogs of purine bases and exhibit various biological activities.
Triazavirin: Known for its antiviral properties.
Deaza analogs: Characterized for their antidiabetic activity.
Uniqueness
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) is unique due to its specific chemical structure, which includes a triazine ring and hydrazino group
Propriétés
Formule moléculaire |
C6H9N5O3 |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
3-(3-hydrazinyl-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid |
InChI |
InChI=1S/C6H9N5O3/c7-9-6-8-5(14)3(10-11-6)1-2-4(12)13/h1-2,7H2,(H,12,13)(H2,8,9,11,14) |
Clé InChI |
JFLDAZSIUKHANL-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C1=NN=C(NC1=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
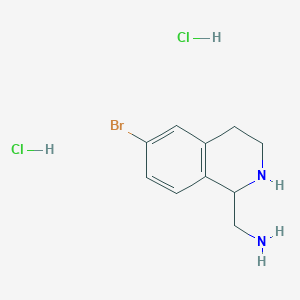
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)

![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
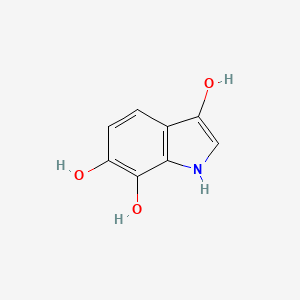
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)
